molecular formula C21H26N2O4S B2739946 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide CAS No. 946325-80-0

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide

Cat. No.: B2739946
CAS No.: 946325-80-0
M. Wt: 402.51
InChI Key: JDXKJGZQGRTUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a quinoline ring, a sulfonamide group, and a propoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is the Biginelli reaction, which is a multicomponent reaction involving the condensation of ethyl acetoacetate, benzaldehyde, and urea . The reaction is carried out in the presence of a catalyst, such as lactic acid, under solvent-free conditions at elevated temperatures (around 80°C). This method is favored for its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to bind to receptors and enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-13-23-20-11-6-17(15-16(20)5-12-21(23)24)22-28(25,26)19-9-7-18(8-10-19)27-14-4-2/h6-11,15,22H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXKJGZQGRTUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.